molecular formula C7H14N2 B159061 1-Methyloctahydropyrrolo[3,4-B]pyrrole CAS No. 128740-09-0

1-Methyloctahydropyrrolo[3,4-B]pyrrole

Cat. No. B159061
M. Wt: 126.2 g/mol
InChI Key: PFZIWBWEHFZIMT-UHFFFAOYSA-N
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Description

“1-Methyloctahydropyrrolo[3,4-B]pyrrole” is a chemical compound with the molecular formula C7H14N2 . It has a molecular weight of 126.2 g/mol . The IUPAC name for this compound is 1-methyloctahydropyrrolo[3,4-b]pyrrole .


Molecular Structure Analysis

The InChI code for “1-Methyloctahydropyrrolo[3,4-B]pyrrole” is 1S/C7H14N2/c1-9-3-2-6-4-8-5-7(6)9/h6-8H,2-5H2,1H3 . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 161.5±8.0 °C at 760 mmHg, and a vapor pressure of 2.3±0.3 mmHg at 25°C .


Physical And Chemical Properties Analysis

“1-Methyloctahydropyrrolo[3,4-B]pyrrole” has a molar refractivity of 37.3±0.3 cm3, a polar surface area of 15 Å2, and a polarizability of 14.8±0.5 10-24 cm3 . It has a surface tension of 29.0±3.0 dyne/cm and a molar volume of 130.0±3.0 cm3 . The compound has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 0 freely rotating bonds .

Scientific Research Applications

Optoelectronic Applications

Research into pyrrolo[3,2-b]pyrroles, closely related to 1-Methyloctahydropyrrolo[3,4-b]pyrrole, highlights their promising role in organic electronics due to their interesting optoelectronic properties and synthesis versatility. Martins et al. (2018) improved the synthesis of tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrroles, showcasing their potential in organic electronic devices with efficient catalysis by NbCl5, leading to excellent yields and promising properties for optoelectronic applications that can be adjusted with different benzaldehyde derivatives used in the synthesis (Martins et al., 2018).

Fluorescence and Dye-Sensitized Solar Cells

The synthesis of novel 1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrrole derivatives for use in dye-sensitized solar cells (DSSCs) was explored by Martins et al. (2021). These derivatives were synthesized using niobium pentachloride as a catalyst and showed potential performance in energy conversion in DSSCs, indicating their promise as materials for organic electronic devices (Martins et al., 2021).

Photophysical Properties

Krzeszewski et al. (2014) developed efficient conditions for synthesizing tetra-, penta-, and hexasubstituted derivatives of 1,4-dihydropyrrolo[3,2-b]pyrrole. These derivatives displayed intriguing optical properties, including strong blue fluorescence and moderate to large Stokes shifts, which are valuable for applications in optoelectronic devices and fluorescence studies (Krzeszewski et al., 2014).

properties

IUPAC Name

1-methyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-9-3-2-6-4-8-5-7(6)9/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZIWBWEHFZIMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2C1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90567793
Record name 1-Methyloctahydropyrrolo[3,4-b]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyloctahydropyrrolo[3,4-B]pyrrole

CAS RN

128740-09-0, 877212-98-1
Record name 1-Methyloctahydropyrrolo[3,4-b]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(3aR,6aR)-1-methyl-octahydropyrrolo[2,3-c]pyrrole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

9 g (45.4 mmol) of ethyl 2-methyl-2,7-diazabicyclo [3.3.0]octane-7-carboxylate are heated under reflux overnight with 50 ml of concentrated hydrochloric acid. The mixture is rendered alkaline with potassium carbonate, extracted ten times using 50 ml of chloroform each time, dried over potassium carbonate and concentrated, and the residue is distilled.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

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